Chiral Purity and Isomeric Form: L- vs. D-3-Chlorophenylalanine
As an L-amino acid derivative, (S)-2-Amino-3-(3-chlorophenyl)propanoic acid is the biologically relevant isomer for most enzyme and receptor studies. The D-isomer (R-configuration) demonstrates different enzyme inhibition profiles. For example, D-3-chlorophenylalanine has been shown to inhibit thrombin and reduce infarct size in vivo , whereas L-3-chlorophenylalanine is noted for inhibiting cathepsins D, B, and L [1]. This stereochemical distinction is absolute and dictates the compound's utility in specific experimental contexts.
| Evidence Dimension | Target enzyme inhibition profile |
|---|---|
| Target Compound Data | Inhibits cathepsins D, B, and L (qualitative). |
| Comparator Or Baseline | 3-Chloro-D-phenylalanine hydrochloride (CAS 457654-74-9): Inhibits thrombin (Ki not specified). |
| Quantified Difference | N/A (qualitative difference in target selectivity based on stereochemistry). |
| Conditions | Biochemical assays for enzyme inhibition (exact assays not detailed). |
Why This Matters
Procurement must specify the L-isomer (CAS 80126-51-8 for free base or 123053-22-5 for HCl salt) to ensure the intended biological activity; the D-isomer engages different targets and yields unrelated results.
- [1] Guidechem. What is the significance of L-3-chlorophenylalanine in biochemical research? 2024. View Source
